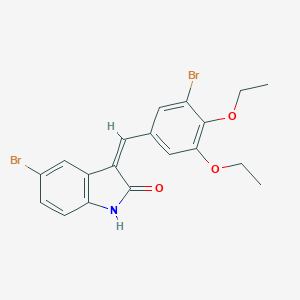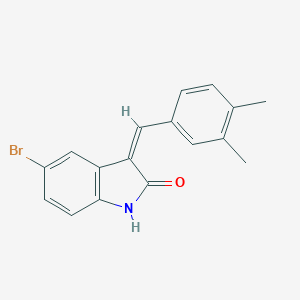![molecular formula C27H24ClNO4 B307878 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307878.png)
8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline is a synthetic compound that belongs to the quinoline family. It has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In addition, it has been investigated as a potential antibacterial agent.
Mecanismo De Acción
The mechanism of action of 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline varies depending on its application. In anticancer studies, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In Alzheimer's disease studies, it inhibits acetylcholinesterase activity, leading to an increase in acetylcholine levels in the brain. In antibacterial studies, it disrupts bacterial cell wall synthesis and inhibits bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline vary depending on its application. In anticancer studies, it has been shown to inhibit cancer cell growth and induce apoptosis. In Alzheimer's disease studies, it has been shown to improve cognitive function and memory. In antibacterial studies, it has been shown to inhibit bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline in lab experiments include its synthetic availability, moderate yield, and potential applications in various fields. However, its limitations include its moderate yield, low solubility, and potential toxicity.
Direcciones Futuras
There are several future directions for research on 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline. In medicinal chemistry, further studies are needed to investigate its potential as an anticancer agent and treatment for Alzheimer's disease. In antibacterial studies, further research is needed to determine its effectiveness against different bacterial strains and its potential for developing resistance. In addition, further studies are needed to investigate its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline involves the reaction between 2-chlorobenzyl chloride and 2-(3,4,5-trimethoxyphenyl)acetonitrile in the presence of anhydrous potassium carbonate, followed by cyclization with 8-hydroxyquinoline. The yield of the synthesis is moderate, and the purity of the product can be improved by recrystallization.
Propiedades
Nombre del producto |
8-[(2-Chlorobenzyl)oxy]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline |
|---|---|
Fórmula molecular |
C27H24ClNO4 |
Peso molecular |
461.9 g/mol |
Nombre IUPAC |
8-[(2-chlorophenyl)methoxy]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C27H24ClNO4/c1-30-24-15-18(16-25(31-2)27(24)32-3)11-13-21-14-12-19-8-6-10-23(26(19)29-21)33-17-20-7-4-5-9-22(20)28/h4-16H,17H2,1-3H3/b13-11+ |
Clave InChI |
KFIVKIZSTOQABH-ACCUITESSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(5-Bromo-2-methoxyphenyl)-3-(ethylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307796.png)
![5-Ethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307798.png)
![3-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307799.png)
![3-[(2-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307801.png)
![(3Z)-5-bromo-3-[4-(cyclopentyloxy)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B307802.png)


![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307814.png)
![3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307815.png)


![6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307819.png)
![6-(2-Furyl)-3-(heptylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307821.png)
![5-bromo-3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307822.png)